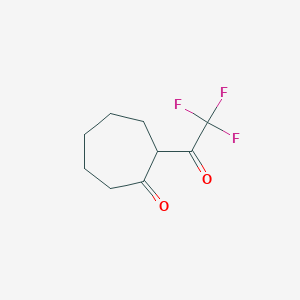

2-(Trifluoroacetyl)cycloheptanone

説明

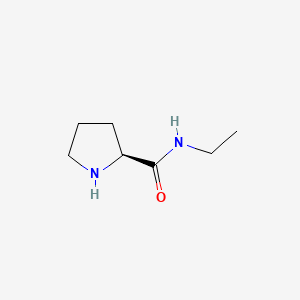

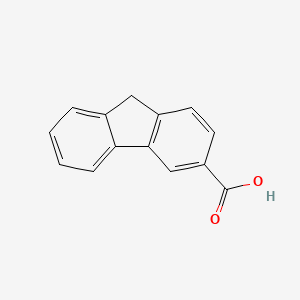

2-(Trifluoroacetyl)cycloheptanone is a chemical compound with the molecular formula C9H11F3O2 . It is commonly used as a building block in organic synthesis.

Molecular Structure Analysis

The molecular structure of 2-(Trifluoroacetyl)cycloheptanone is represented by the linear formula C9H11F3O2 . The InChI code for this compound is 1S/C9H11F3O2/c10-9(11,12)8(14)6-4-2-1-3-5-7(6)13/h6H,1-5H2 .Physical And Chemical Properties Analysis

2-(Trifluoroacetyl)cycloheptanone has a molecular weight of 208.18 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources.科学的研究の応用

Synthesis and Structural Analysis

Synthesis of 2-Trifluoroacetyl-1-Methoxycycloalkenes : Research has shown the successful synthesis of a series of 2-trifluoroacetyl-1-methoxycycloalkenes, including those derived from cycloheptanone. These compounds were synthesized in yields of 60–68%, showcasing the electron push–pull phenomenon through 17O NMR spectroscopy. The study further explored the stable conformation of these compounds using energy minimization calculations, highlighting their potential in advanced organic synthesis and structural analysis (Bonacorso et al., 2005).

Catalysis and Reaction Mechanisms

Aerobic Dehydrogenation of Cyclohexanone : A mechanistic study focused on the aerobic dehydrogenation of cyclohexanones, including cycloheptanone derivatives, to phenols using a Pd(TFA)2/2-dimethylaminopyridine catalyst system. This research highlighted the role of Pd nanoparticles in promoting the reaction, offering insights into catalytic processes that could be applied in the synthesis of pharmaceuticals and agrochemicals (Pun, Diao, & Stahl, 2013).

Material Science and Sensing Applications

Aggregation-Induced Emission Nanofiber as a Dual Sensor : Research into cyano-substituted vinylacridine derivatives linked with N-dodecyl-L-phenylalaninamide demonstrated the potential of these compounds in forming gels that exhibit fluorescence enhancement upon gelation. These materials were successfully used to create uniform fibrous films capable of acting as effective dual sensors for detecting aromatic amine and volatile acid vapors, showcasing the utility of 2-(trifluoroacetyl)cycloheptanone derivatives in developing advanced sensing materials (Xue et al., 2017).

Safety and Hazards

特性

IUPAC Name |

2-(2,2,2-trifluoroacetyl)cycloheptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3O2/c10-9(11,12)8(14)6-4-2-1-3-5-7(6)13/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDLGLZRZCXLSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)CC1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426031 | |

| Record name | 2-(trifluoroacetyl)cycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoroacetyl)cycloheptanone | |

CAS RN |

82726-77-0 | |

| Record name | 2-(trifluoroacetyl)cycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol](/img/structure/B1623940.png)

![2-[2-(4-Methoxyphenyl)ethyl]guanidine](/img/structure/B1623948.png)